molecular formula C9H10Cl2N2O B8779537 4-(2,6-Dichloropyridin-4-yl)morpholine CAS No. 852333-60-9

4-(2,6-Dichloropyridin-4-yl)morpholine

Katalognummer: B8779537
CAS-Nummer: 852333-60-9
Molekulargewicht: 233.09 g/mol
InChI-Schlüssel: AKXNTPCICNNILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dichloropyridin-4-yl)morpholine is a useful research compound. Its molecular formula is C9H10Cl2N2O and its molecular weight is 233.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,6-Dichloropyridin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dichloropyridin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

852333-60-9

Molekularformel

C9H10Cl2N2O

Molekulargewicht

233.09 g/mol

IUPAC-Name

4-(2,6-dichloropyridin-4-yl)morpholine

InChI

InChI=1S/C9H10Cl2N2O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2

InChI-Schlüssel

AKXNTPCICNNILS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC(=NC(=C2)Cl)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,6-dichloro-4-morpholinopyridine: Synthesis, Characterization, and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,6-dichloro-4-morpholinopyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and agrochemical synthesis. Due to the limited availability of a specific CAS number and dedicated safety data sheet for this compound in public databases, this guide will leverage data from structurally similar compounds to provide a robust framework for its safe handling, synthesis, and characterization. The primary analogous compounds referenced include 2,6-dichloropyridine and other chlorinated heterocyclic compounds.

Chemical Identity and Properties

PropertyPredicted Value/InformationSource/Rationale
CAS Number Not assigned or not publicly availableInferred from lack of direct search results on major chemical supplier and database websites.
Molecular Formula C₉H₁₀Cl₂N₂OCalculated from the chemical structure.
Molecular Weight 233.10 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on the appearance of similar compounds like 2,6-dichloro-4-methylpyridine, which is an off-white solid.[1]
Melting Point Expected to be a solid with a melting point likely above 100 °CBased on related structures such as 4-(2,6-Dichloropyrimidin-4-yl)morpholine which has a melting point of 125 °C.
Solubility Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.General solubility characteristics of chlorinated pyridine derivatives.

Hazard Identification and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for 2,6-dichloro-4-morpholinopyridine, a conservative approach to safety is paramount. The following hazard assessments are based on the known profiles of 2,6-dichloropyridine and other chlorinated heterocyclic amines.

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard StatementRationale from Analogous Compounds
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed2,6-Dichloropyridine is classified as Acute Oral Toxicity Category 4.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation2,6-Dichloropyridine causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation2,6-Dichloropyridine causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation2,6-Dichloro-4-methylpyridine may cause respiratory irritation.[5]
Personal Protective Equipment (PPE) and Handling

Due to the predicted hazards, stringent adherence to safety protocols is mandatory.

  • Engineering Controls : All work with 2,6-dichloro-4-morpholinopyridine should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] Eyewash stations and safety showers must be readily accessible.[7]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[5]

  • Skin Protection : Wear a lab coat and chemically resistant gloves (e.g., nitrile).[4] Contaminated clothing should be removed and washed before reuse.[4][5]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.[5][7]

  • General Hygiene : Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][4]

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][5]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][4] If skin irritation persists, seek medical attention.[4]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4][5]

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]

Experimental Protocols

Synthesis of 2,6-dichloro-4-morpholinopyridine

A plausible synthetic route to 2,6-dichloro-4-morpholinopyridine involves the nucleophilic aromatic substitution of a suitable starting material, such as 2,4,6-trichloropyridine, with morpholine.

Reaction Scheme:

G 2,4,6-Trichloropyridine 2,4,6-Trichloropyridine 2,6-dichloro-4-morpholinopyridine 2,6-dichloro-4-morpholinopyridine 2,4,6-Trichloropyridine->2,6-dichloro-4-morpholinopyridine Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat

A plausible synthetic pathway.

Materials:

  • 2,4,6-trichloropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4,6-trichloropyridine (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents) and morpholine (1.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-dichloro-4-morpholinopyridine.

Characterization

The identity and purity of the synthesized 2,6-dichloro-4-morpholinopyridine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS) : To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) : To determine the purity.

Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical destruction plant.[6] Do not allow the material to enter drains or waterways.[4]

Conclusion

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,6-Dichloropyridine.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 2,6-Dichloropyridine.
  • Pure Synth. 4-(26-Dichloro-4-Pyrimidyl)Morpholine 98.0%(GC).
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 2,6-Dichloropyridine.
  • Fisher Scientific. (2008, June 23). Safety Data Sheet: 2,6-Dichloropyridine-4-carboxylic acid.
  • ECHEMI. 2,6-Dichloro-4-picoline SDS, 39621-00-6 Safety Data Sheets.
  • ChemicalBook. (2025, October 25). Chemical Safety Data Sheet MSDS / SDS - 2,6-Dichloropyridine-4-boronicacid.
  • Chem-Impex. 2,6-Dichloro-4-methylpyridine.
  • Sigma-Aldrich. 4-(2,6-Dichloropyrimidin-4-yl)morpholine.
  • BLD Pharm. 17228-74-9|2,6-Dichloro-4-hydroxypyridine.
  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,6-Dibromopyridine, 98%.
  • Tokyo Chemical Industry. 4-(2,6-Dichloro-4-pyrimidyl)morpholine | 52127-83-0.

Sources

Scaffold Hopping & Optimization: 4-(2,6-Dichloropyridin-4-yl)morpholine vs. Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor design—particularly for PI3K, mTOR, and DNA-PK targets—the morpholine-substituted heteroaromatic core is a privileged scaffold. This guide provides a rigorous technical comparison between two specific structural analogs: 4-(2,6-dichloropyridin-4-yl)morpholine (the Pyridine Core) and its pyrimidine counterparts (e.g., 4-(2,6-dichloropyrimidin-4-yl)morpholine).

While often treated as interchangeable bioisosteres during early Hit-to-Lead (H2L) campaigns, these two scaffolds exhibit divergent behaviors in nucleophilic aromatic substitution (SNAr) reactivity , metabolic stability , and physicochemical profiles (LogP/pKa) .[1] This whitepaper dissects these differences to aid medicinal chemists in making data-driven scaffold selection decisions.

Electronic & Physicochemical Profiling[2]

The transition from a pyridine to a pyrimidine core is a classic "scaffold hop" designed to modulate solubility and metabolic clearance.[1] However, the electronic consequences of adding a second nitrogen atom are profound.[1]

Electronic Landscape Comparison
  • Pyridine Core: Contains a single nitrogen atom.[1][2] The ring is electron-deficient compared to benzene but electron-rich compared to pyrimidine. The basicity (pKa of conjugate acid ~5.[1]2) allows for protonation at physiological pH, potentially aiding solubility but increasing lysosomal trapping.[1]

  • Pyrimidine Core: The introduction of a second nitrogen at position 3 creates a "diazine" system.[1] This significantly lowers the LUMO energy, making the ring highly electron-deficient. The pKa drops (conjugate acid ~1.1), rendering the molecule neutral at physiological pH.[1]

Physicochemical Data Summary
PropertyPyridine Analog (2,6-dichloro)Pyrimidine Analog (2,6-dichloro)Impact on Drug Design
LogP (Lipophilicity) Higher (~2.5 - 3.0)Lower (~1.8 - 2.[1]2)Pyrimidines often improve aqueous solubility.[1]
H-Bond Acceptors 1 (Ring N)2 (Ring Ns)Pyrimidine offers an additional vector for water bridging or hinge binding.[1]
SNAr Reactivity ModerateHighPyrimidines react faster and under milder conditions.[1]
Metabolic Liability N-Oxidation, C-OxidationAldehyde Oxidase (AO) attackPyrimidines are prone to AO metabolism at C-2/C-4 if unsubstituted.

Synthetic Accessibility & Reactivity (SNAr)[1]

The most critical operational difference for the synthetic chemist is the reactivity profile during the installation of the morpholine moiety.

The Mechanistic Divergence

The installation of morpholine via SNAr relies on the stabilization of the Meisenheimer complex .

  • Pyrimidine Pathway: The second nitrogen atom stabilizes the negative charge in the intermediate much more effectively than the single nitrogen in pyridine. Consequently, 2,4,6-trichloropyrimidine reacts with morpholine rapidly at 0°C to room temperature.[1]

  • Pyridine Pathway: 2,4,6-trichloropyridine (or 2,6-dichloro-4-iodopyridine) requires elevated temperatures (heating) to drive the substitution at the C-4 position. The activation energy barrier is significantly higher.[1]

Regioselectivity Challenges
  • Pyrimidine: Regioselectivity is a major variable.[1] While C-4 substitution is generally preferred due to para-quinoid resonance stabilization, steric bulk at C-5 or specific solvent effects can shift attack to C-2.

  • Pyridine: Regioselectivity is more predictable.[1] Nucleophilic attack overwhelmingly favors the C-4 position (para to Nitrogen) over C-2/C-6, provided C-4 hosts a good leaving group.

Visualization: Reaction Pathways

SNAr_Comparison Start_Pyr 2,4,6-Trichloropyrimidine Intermediate_Pyr Meisenheimer Complex (Highly Stabilized) Start_Pyr->Intermediate_Pyr Morpholine, 0°C Fast Kinetics Start_Py 2,4,6-Trichloropyridine Intermediate_Py Meisenheimer Complex (Less Stabilized) Start_Py->Intermediate_Py Morpholine, Heat (80°C) Slow Kinetics Product_Pyr 4-(2,6-Dichloropyrimidin-4-yl)morpholine Intermediate_Pyr->Product_Pyr -HCl Product_Py 4-(2,6-Dichloropyridin-4-yl)morpholine Intermediate_Py->Product_Py -HCl

Caption: Comparative SNAr pathways showing the kinetic advantage of the pyrimidine scaffold due to Meisenheimer complex stabilization.

Experimental Protocols

The following protocols validate the reactivity differences described above. These are optimized for milligram-to-gram scale synthesis in a drug discovery setting.[1]

Protocol A: Synthesis of Pyrimidine Analog (High Reactivity)

Target: 4-(2,6-dichloropyrimidin-4-yl)morpholine

  • Preparation: Charge a round-bottom flask with 2,4,6-trichloropyrimidine (1.0 equiv) and dissolve in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIPEA (1.2 equiv) followed by the dropwise addition of Morpholine (1.05 equiv). Note: Exotherm is expected.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (Hex/EtOAc 4:1).[1]

    • Checkpoint: Reaction is typically complete within <1 hour.[1]

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes). The regioselectivity (C4 vs C2) must be confirmed by 1H NMR (C4-product typically shows a singlet aromatic proton ~6.4-6.6 ppm).[1]

Protocol B: Synthesis of Pyridine Analog (Lower Reactivity)

Target: 4-(2,6-dichloropyridin-4-yl)morpholine

  • Preparation: Charge a pressure vial or reflux flask with 2,4,6-trichloropyridine (1.0 equiv) and dissolve in DMF or NMP (0.5 M). Note: Non-polar solvents like DCM are insufficient for the required temperature.

  • Addition: Add K2CO3 (2.0 equiv) and Morpholine (1.2 equiv).

  • Reaction: Heat the mixture to 80°C - 100°C for 4–12 hours.

    • Causality: The higher temperature is required to overcome the activation energy barrier of the electron-richer pyridine ring.

  • Workup: Dilute with EtOAc and wash extensively with water/LiCl solution to remove DMF.[1]

  • Purification: Recrystallization from EtOH is often possible, or column chromatography (SiO2).[1]

Pharmacological & Metabolic Implications[2][3][5]

When selecting between these two scaffolds for a drug candidate, the decision often hinges on Metabolic Stability .[1]

Aldehyde Oxidase (AO) Liability

The pyrimidine ring, particularly when electron-deficient (like the dichloro-analog), is a prime substrate for cytosolic Aldehyde Oxidase (AO) .[1]

  • Mechanism: AO attacks the electron-deficient carbon alpha to the nitrogen.[1]

  • Risk: Rapid clearance in humans (which have high AO activity) that is not predicted by standard microsomal assays (which lack cytosol).[1]

  • Mitigation: The pyridine analog is generally resistant to AO but susceptible to CYP450 oxidation.[1]

Solubility vs. Permeability[1][2]
  • Pyrimidine: Lower LogP leads to better thermodynamic solubility.[1] Preferred if the lead compound is "greasy" or suffers from poor oral absorption due to solubility limits.[1]

  • Pyridine: Higher LogP leads to better passive permeability.[1] Preferred if the lead compound is too polar to cross the blood-brain barrier (BBB) or cell membranes.[1]

References

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloro-4-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the core physical properties of 2,6-dichloro-4-substituted pyridine derivatives, a class of compounds of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic placement of two chlorine atoms at the 2 and 6 positions of the pyridine ring creates a unique electronic and steric environment, which, when combined with various substituents at the 4-position, allows for the fine-tuning of molecular properties. Understanding these properties is paramount for researchers, scientists, and drug development professionals to predict molecular behavior, optimize synthesis and purification processes, and design molecules with desired pharmacokinetic and pharmacodynamic profiles.[3][4]

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical characteristics. The experimental protocols described herein are designed to be robust and self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Molecular Structure and Solid-State Properties

The three-dimensional arrangement of atoms and the forces governing their packing in the solid state are fundamental properties that influence solubility, melting point, and ultimately, bioavailability. Single-crystal X-ray diffraction is the definitive technique for elucidating these features.[5]

Core Structural Features

The 2,6-dichloro-4-substituted pyridine core imposes specific geometric constraints. The pyridine ring is generally planar, though minor deviations can occur depending on the nature and size of the 4-substituent.[6] For instance, in the crystal structure of (Z)-2-amino-4-(2,6-dichlorophenyl)-...-pyridine, the central pyridine ring is described as almost planar.[6] Similarly, in 2,6-dichloro-4-nitropyridine N-oxide, the nitro group is essentially coplanar with the aromatic ring.[7]

Intermolecular interactions such as hydrogen bonds, π-π stacking, and halogen bonds play a crucial role in stabilizing the crystal lattice.[6] These interactions are highly dependent on the 4-substituent. For example, a 4-amino group can act as a hydrogen bond donor, while a 4-carboxylic acid can participate in strong hydrogen bonding networks.[1][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the essential steps for determining the molecular structure of a novel 2,6-dichloro-4-substituted pyridine derivative.

Causality: The goal is to grow a single, defect-free crystal that will diffract X-rays in a predictable pattern, allowing for the calculation of electron density and subsequent determination of atomic positions. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility, allowing for slow crystallization upon evaporation or cooling.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature or undergo slow evaporation in a loosely covered vial. The formation of high-quality single crystals can take several hours to weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, clear crystal of appropriate size (typically 0.1-0.4 mm).[7][9]

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection:

    • Mount the goniometer on the diffractometer.[5]

    • The crystal is typically cooled under a stream of nitrogen gas (e.g., 173 K) to minimize thermal vibrations and potential degradation.[7]

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected on a detector as the crystal is rotated.[7][9]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to generate an initial model of the atomic arrangement.

    • The model is then "refined" to achieve the best possible fit between the calculated and observed diffraction data, yielding precise bond lengths, angles, and other structural parameters.[10]

Melting Point and Thermal Stability

The melting point (mp) is a fundamental physical property indicative of the purity of a compound and the strength of its crystal lattice forces. For 2,6-dichloro-4-substituted pyridine derivatives, the melting point is highly sensitive to the nature of the 4-substituent.

Structure-Property Relationships

Generally, substituents that can engage in strong intermolecular interactions, such as hydrogen bonding (e.g., -NH2, -COOH), lead to higher melting points due to the increased energy required to break the crystal lattice. Symmetrical molecules also tend to pack more efficiently, resulting in higher melting points.

4-Substituent Compound Name Melting Point (°C) Molecular Weight ( g/mol ) Reference
-H2,6-Dichloropyridine83-89147.99[11][12][13]
-CH32,6-Dichloro-4-methylpyridineNot specified (liquid at room temp)162.02[14]
-NH24-Amino-2,6-dichloropyridine162-177163.01[1][15]
-COOH2,6-Dichloropyridine-4-carboxylic acid209-212192.00[8]

Table 1: Comparison of Melting Points for various 4-substituted 2,6-dichloropyridines.

Experimental Protocol: Melting Point Determination

Causality: This technique relies on the precise measurement of the temperature at which a solid transitions to a liquid. For crystalline solids, this transition occurs over a narrow range, and any broadening or depression of this range can indicate the presence of impurities.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). Report the melting point as this range.

Solubility Profile

Solubility is a critical parameter that impacts reaction kinetics, purification strategies, and the formulation of final products, particularly in the pharmaceutical industry.[16] The principle of "like dissolves like" is a useful starting point; the polarity of the 4-substituent significantly influences the overall polarity of the molecule and thus its solubility in various solvents.[17]

General Solubility Characteristics
  • Nonpolar Solvents (e.g., Hexanes, Toluene): Derivatives with nonpolar 4-substituents (e.g., alkyl, phenyl) will exhibit higher solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Most 2,6-dichloro-4-substituted pyridine derivatives are expected to have good solubility in these solvents, making them suitable for reactions and chromatography.[14][16]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is generally good, especially for derivatives capable of hydrogen bonding.

  • Aqueous Solubility: The parent 2,6-dichloropyridine has very low water solubility.[12] The introduction of polar, ionizable, or hydrogen-bonding groups at the 4-position (e.g., -NH2, -COOH) can increase aqueous solubility.[17]

Experimental Protocol: Quantitative Solubility Determination (Gravimetric Method)

Causality: This protocol establishes equilibrium between the solid solute and the solvent to create a saturated solution. By accurately measuring the mass of solute dissolved in a known volume of solvent, a precise solubility value can be determined.

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., 5 mL).

    • Ensure a visible amount of undissolved solid remains to confirm saturation.[16]

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Isolation:

    • Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

  • Solvent Evaporation:

    • Dispense the filtered supernatant into a pre-weighed vial.

    • Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Calculation:

    • Weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved solid by subtracting the initial vial weight.

    • Express the solubility in units such as g/100 mL or mg/mL.

G cluster_prep Preparation & Equilibration cluster_iso Isolation cluster_calc Quantification A Add excess solute to known solvent volume B Agitate at constant T for 24-48h to equilibrate A->B C Settle undissolved solid B->C Equilibrium Reached D Withdraw known volume of supernatant via filter syringe C->D E Evaporate solvent from supernatant D->E Transfer to pre-weighed vial F Weigh dried solute E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for Experimental Solubility Determination.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.[18]

  • ¹H NMR: The protons on the pyridine ring typically appear as a singlet (if the 3 and 5 positions are unsubstituted) in the aromatic region of the spectrum. The chemical shift of this signal is influenced by the electron-donating or electron-withdrawing nature of the 4-substituent. Protons on the substituent itself will give characteristic signals.[19]

  • ¹³C NMR: The carbon atoms of the pyridine ring will show distinct signals. The C4 carbon's chemical shift is particularly sensitive to the attached substituent. The C2 and C6 carbons, being attached to chlorine, will also have characteristic chemical shifts.[19]

  • ¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the pyridine nitrogen atom.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[18]

  • Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations for the aromatic ring are typically observed in the 1400-1600 cm⁻¹ region.[21]

  • C-Cl Vibrations: C-Cl stretching bands are usually found in the 600-800 cm⁻¹ region.

  • 4-Substituent Vibrations: The substituent at the 4-position will exhibit its own characteristic absorption bands (e.g., a strong C=O stretch for a carboxylic acid or ketone, N-H stretches for an amine).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule.[22] The pyridine ring exhibits π → π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity can be affected by the 4-substituent, which can extend the conjugated system or introduce n → π* transitions (e.g., with a nitro group).[23]

Lipophilicity and its Impact on Drug Development

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical properties in drug discovery.[24][25] It is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[26] Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.

The Role of the 4-Substituent

The 2,6-dichloro core provides a constant level of lipophilicity. Therefore, the overall logP of the molecule can be systematically modulated by changing the 4-substituent.

  • Increasing Lipophilicity: Introducing nonpolar, hydrocarbon-based substituents (e.g., -CH3, -CF3, -Ph) at the 4-position will increase the logP value.

  • Decreasing Lipophilicity: Introducing polar, hydrogen-bonding substituents (e.g., -OH, -NH2, -COOH) at the 4-position will decrease the logP value.

This modulation is a cornerstone of medicinal chemistry. For example, replacing a phenyl group with a pyridine ring (the "pyridine effect") can sometimes improve metabolic stability and aqueous solubility without sacrificing potency.[3] By carefully selecting the 4-substituent, a drug development professional can optimize the lipophilicity of a lead compound to enhance its permeability across biological membranes while avoiding issues associated with high lipophilicity, such as poor solubility and increased metabolic clearance.[24]

G substituent 4-Substituent Properties Polarity (H-bonding) Size (Sterics) Electronic Effects (EWG/EDG) properties Resulting Physical Properties Solubility (Aqueous vs. Organic) Melting Point Lipophilicity (logP) Crystal Packing substituent:f1->properties:f1 substituent:f1->properties:f3 substituent:f2->properties:f2 substituent:f2->properties:f4 substituent:f3->properties:f1 admet Impact on Drug Development Absorption & Permeability Distribution (VDss) Metabolic Stability Formulation properties:f1->admet:f1 properties:f1->admet:f4 properties:f3->admet:f1 properties:f3->admet:f2 properties:f3->admet:f3

Caption: Relationship between 4-substituent and molecular properties.

References

  • Vertex AI Search. (n.d.). Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data & Supplier Info China.
  • Wikipedia. (n.d.). Dichloropyridine.
  • Chem-Impex. (n.d.). 4-Amino-2,6-dichloropyridine.
  • ResearchGate. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • Thermo Fisher Scientific. (n.d.). 4-Amino-2,6-dichloropyridine, 98+%, Thermo Scientific Chemicals 5 g.
  • Sigma-Aldrich. (n.d.). 2,6-Dichloropyridine-4-carboxylic acid 98%.
  • Wikipedia. (n.d.). 2,6-Dichloropyridine.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dichloropyridine CAS#: 116632-24-7.
  • ChemicalBook. (n.d.). 2,6-Dichloropyridine CAS#: 2402-78-0.
  • BenchChem. (n.d.). Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.
  • PMC. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)....
  • Sigma-Aldrich. (n.d.). 2,6-Dichloropyridine 98%.
  • PMC. (n.d.). Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.
  • BenchChem. (n.d.). Unveiling the Electronic Landscape of Copper Dichloro(pyridine) Compounds: A Technical Guide.
  • MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
  • BenchChem. (n.d.). Solubility and Stability of 2,6-Divinylpyridine in Organic Solvents: A Technical Guide.
  • PMC. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5....
  • University of Johannesburg. (n.d.). Chapter 2.
  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • ScienceDirect. (2006, September 15). UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to....
  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design.
  • NIST. (n.d.). Pyridine, 2,6-dichloro-.
  • PubChem. (n.d.). 4-Amino-2,6-dichloropyridine.
  • Semantic Scholar. (n.d.). The influence of lipophilicity in drug discovery and design.
  • PubChem. (n.d.). 2,6-Dichloropyridine.
  • BenchChem. (n.d.). Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis).
  • LookChem. (2023, August 18). What is the solubility of 2 6 diaminopyridine?
  • PMC. (n.d.). 2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile.
  • MDPI. (2024, June 3). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents.
  • Dovepress. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D.
  • Auctores Journals. (2025, March 5). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
  • MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

Sources

Solubility of 4-(2,6-Dichloropyridin-4-yl)morpholine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a technical framework for the solubility profiling of 4-(2,6-Dichloropyridin-4-yl)morpholine , a critical intermediate often employed in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.[1]

Unlike common APIs with exhaustive public data, this intermediate requires a first-principles approach to solvent selection.[1] Its solubility behavior is governed by the competition between the lipophilic, electron-deficient 2,6-dichloropyridine core and the polar, hydrogen-bond-accepting morpholine moiety.[1]

Chemical Profile:

  • IUPAC Name: 4-(2,6-dichloropyridin-4-yl)morpholine[1]

  • Structure: A pyridine ring substituted at positions 2 and 6 with chlorine atoms and at position 4 with a morpholine ring.[1]

  • Symmetry: High (

    
     symmetry if planar).[1] This symmetry typically enhances crystal lattice energy, resulting in higher melting points and lower solubility compared to asymmetric isomers.[1]
    
  • Electronic Character: The pyridine nitrogen is rendered weakly basic due to the electron-withdrawing inductive effect (-I) of the two chlorine atoms.[1]

Theoretical Solubility Framework

To select the correct solvent system without wasting material on trial-and-error, we apply the Hansen Solubility Parameter (HSP) logic and LogP analysis.[1]

Polarity & Interaction Analysis

The molecule exhibits a "push-pull" solubility mechanism:[1]

  • Lipophilic Domain (Dichloropyridine): Drives solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1]

  • Polar Domain (Morpholine Ether/Amine): Drives solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.[1]

ParameterPredicted ValueImplication for Solvent Selection
LogP ~2.5 – 3.2Lipophilic. Poor water solubility.[1] Good solubility in Ethyl Acetate and DCM.[1]
pKa (Conj. Acid) ~3.5 – 4.5Weak Base. The 2,6-dichloro substitution suppresses the basicity of the pyridine nitrogen.[1] Significant solubility in aqueous media requires low pH (< 2.0).[1]
H-Bond Acceptors 3 (O, N, N)Soluble in H-bond donors (Alcohols) if the lattice energy is overcome.[1]
Predicted Solubility Map
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Reaction medium; difficult to remove.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL) Extraction; Chromatography loading.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate (10-50 mg/mL) Standard work-up; Recrystallization (often with anti-solvent).[1]
Alcohols Methanol, Ethanol, IPATemp.[1] Dependent Ideal for Recrystallization. Low solubility at RT, high at reflux.[1]
Hydrocarbons Hexane, HeptaneInsoluble (<1 mg/mL) Anti-solvent to force precipitation.[1]
Water WaterInsoluble Wash solvent to remove inorganic salts.[1]

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (polymorphs, purity) affect solubility, you must validate these values empirically.[1] Do not rely solely on literature values for critical process steps.

Protocol A: The "Shake-Flask" Equilibrium Method (Gold Standard)

Use this for thermodynamic solubility data needed for regulatory filing or critical crystallization design.[1]

Workflow:

  • Preparation: Add excess solid 4-(2,6-Dichloropyridin-4-yl)morpholine to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using a thermostatic shaker.

  • Separation: Centrifuge or filter (0.45 µm PTFE filter) to remove undissolved solids. Crucial: Pre-warm the filter if measuring at elevated temperatures to prevent precipitation.[1]

  • Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm).[1]

DOT Diagram: Solubility Measurement Workflow

SolubilityWorkflow Start Excess Solid + Solvent Agitate Agitate @ Temp (24-48h) Start->Agitate Equilibrium Filter Filter/Centrifuge (Isothermal) Agitate->Filter Separation Dilute Dilute Supernatant Filter->Dilute Prep HPLC HPLC Quantification (UV 254nm) Dilute->HPLC Inject Calc Calculate Solubility (mg/mL) HPLC->Calc Data

Figure 1: Standard Operating Procedure for Thermodynamic Solubility Determination.

Protocol B: Dynamic Visual Polythermal Method

Use this for rapid solvent screening for recrystallization.[1]

  • Weigh 100 mg of solute into a vial.

  • Add solvent in 100 µL increments while heating to reflux.

  • Record the volume required for dissolution (

    
    ).[1]
    
  • Cool slowly and record the temperature of first crystal appearance (

    
    ).
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .[1]

Thermodynamic Modeling

To predict solubility at temperatures between your measured points (e.g., for cooling crystallization curves), fit your data to the Modified Apelblat Equation .[1] This is empirically superior for rigid heterocyclic systems.[1]



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical constants derived from regression analysis of your experimental data.
    

Why this matters: If parameter


 is highly positive, dissolution is endothermic (solubility increases sharply with heat).[1] This indicates a good candidate for cooling crystallization .[1] If 

is low, solubility is flat, and you must use evaporative or anti-solvent crystallization.[1]

Application: Purification Strategy

Based on the chemical structure, the following purification workflow is recommended to maximize yield and purity.

Recrystallization System: Ethanol/Water or IPA/Heptane

The 2,6-dichloropyridine moiety provides enough lipophilicity to make the molecule soluble in hot alcohols but insoluble in cold alcohols (or upon water addition).[1]

DOT Diagram: Recrystallization Logic

RecrystLogic Crude Crude Mixture (Reaction Mass) Dissolve Dissolve in Hot Ethanol (Reflux) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cool Cool to 0-5°C (Slow Ramp) FilterHot->Cool Seed Optional: Add Seed Crystals Cool->Seed Isolate Filtration & Wash (Cold EtOH) Cool->Isolate Seed->Isolate Dry Vacuum Dry (<50°C) Isolate->Dry

Figure 2: Recommended Recrystallization Workflow for 4-(2,6-Dichloropyridin-4-yl)morpholine.

References

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[1] Link

  • Wang, J., et al. (2018).[1] Thermodynamic models for determination of solubility of 2-amino-4,6-dichloropyrimidine in pure solvents. Journal of Chemical & Engineering Data.[1] (Note: Analogous structure used for thermodynamic modeling reference). Link[1]

  • PubChem Compound Summary. (2023). 4-Amino-2,6-dichloropyridine (Structural Analog Data). National Center for Biotechnology Information.[1] Link[1]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics.[1] Link

Sources

2,6-Dichloropyridine Pharmacophore in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the landscape of heterocyclic building blocks, 2,6-dichloropyridine (2,6-DCP) occupies a critical position as a "linchpin" scaffold. Unlike simple pyridines, the 2,6-dichloro substitution pattern creates a unique electronic environment that enables high-precision desymmetrization .

This guide moves beyond basic textbook reactivity to explore how 2,6-DCP serves as a gateway to three distinct high-value chemical spaces:

  • Fluoroquinolone Antibiotics: Via C3-carboxylation and cyclization (e.g., Enoxacin).[1]

  • Kinase Inhibitors: Via sequential nucleophilic aromatic substitution (

    
    ) to generate 2,6-diaminopyridine cores.[1]
    
  • Agrochemicals & Antifungals: Via regioselective cross-coupling (e.g., Liranaftate).

Electronic Structure & Reactivity Profile

The utility of 2,6-DCP stems from the inductive effect of the pyridine nitrogen combined with the electron-withdrawing chlorine atoms.

  • Electrophilicity (C2/C6): The C2 and C6 positions are highly electron-deficient, making them prime targets for

    
    . The nitrogen atom pulls electron density, activating these positions.
    
  • The Desymmetrization Challenge: Since C2 and C6 are chemically equivalent, the first substitution breaks symmetry. The challenge lies in stopping at the mono-substituted product or directing the second substitution to a specific nucleophile.

  • Metallation (C3/C4): While C2/C6 are electrophilic, the C3 and C4 positions are accessible via halogen-metal exchange or directed ortho-metallation (DoM), allowing for the introduction of carbon electrophiles (formyl, carboxyl, aryl).[1]

Visualization: Reactivity Map of 2,6-Dichloropyridine

ReactivityMap Core 2,6-Dichloropyridine (Core Scaffold) SNAr SNAr (C2/C6) Nucleophilic Attack Core->SNAr Amines/Alkoxides (High Temp/Base) Coupling Pd-Coupling (C2/C6) Suzuki/Sonogashira Core->Coupling Boronic Acids (Pd Catalyst) Metallation Metallation (C3/C4) Li/Mg Exchange Core->Metallation LDA or TMPMgCl (-78°C to 0°C) Mono 2-Amino-6-chloropyridine (Kinase Inhibitor Precursor) SNAr->Mono Biaryl 2-Aryl-6-chloropyridine (Vismodegib Analogs) Coupling->Biaryl C3_Func 2,6-Dichloronicotinic Acid (Enoxacin Precursor) Metallation->C3_Func

Figure 1: Divergent synthetic pathways from the 2,6-dichloropyridine core.[1]

Strategic Functionalization Protocols

Protocol A: Sequential for Kinase Inhibitor Libraries

Many kinase inhibitors (e.g., derivates targeting ALK or HDAC) utilize a 2,6-diaminopyridine motif.[1] The key is controlling the first displacement to ensure mono-selectivity.

Mechanism: The first amine substitution donates electron density into the ring, deactivating the second chlorine atom. This "self-braking" effect allows for the isolation of the mono-substituted intermediate, which can then be subjected to harsher conditions (higher temp, stronger base) to introduce a different amine at C6.

Step-by-Step Methodology:

  • Mono-Displacement (C2):

    • Reagents: 2,6-DCP (1.0 eq), Amine A (1.0 eq),

      
       (1.5 eq).[1]
      
    • Solvent: DMF or NMP (Polar aprotic facilitates

      
      ).[1]
      
    • Conditions: Heat at 80-100°C for 4-6 hours.

    • Checkpoint: Monitor by LCMS. The mono-product (M+H) should dominate. If bis-substitution occurs, lower temperature.

  • Purification: Water precipitation or flash chromatography (Hex/EtOAc).

  • Bis-Displacement (C6):

    • Reagents: Mono-chloro intermediate (1.0 eq), Amine B (2.0 eq),

      
       or NaH.[1]
      
    • Conditions: Microwave irradiation (140-160°C) or sealed tube reflux (130°C) for 12-24 hours.

    • Note: The second Cl is deactivated; stronger forcing conditions are required.

Protocol B: C3-Carboxylation (The Enoxacin Route)

To access fluoroquinolones, one must functionalize C3 while keeping both chlorines intact for later cyclization.[1]

Methodology:

  • Lithiation: Treat 2,6-DCP with LDA (Lithium Diisopropylamide) in THF at -78°C. The lithium directs to the C3 position (ortho to Cl).[1]

  • Quench: Add dry

    
     (gas or solid) or ethyl chloroformate.
    
  • Product: 2,6-dichloronicotinic acid (or ester).[1]

  • Downstream: This intermediate reacts with ethyl acetate (Claisen condensation) and then an amine to close the quinolone ring.

Case Study: Enoxacin Synthesis

Enoxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Its synthesis classically demonstrates the utility of 2,6-DCP as a scaffold that undergoes sequential elaboration.

Synthetic Logic:

  • Scaffold Prep: 2,6-DCP

    
     2,6-Dichloronicotinic acid.[1]
    
  • Chain Extension: Activation of the acid (via

    
    ) and reaction with ethyl magnesium malonate or similar to form the 
    
    
    
    -keto ester.
  • Cyclization: Reaction with triethyl orthoformate and then the specific aniline/amine to close the ring.

  • Final Substitution: The C7-chlorine (originally C6 of the pyridine) is displaced by piperazine.

Visualization: Enoxacin Synthetic Pathway

Enoxacin Start 2,6-Dichloropyridine Step1 2,6-Dichloronicotinic Acid (C3 Carboxylation) Start->Step1 1. LDA, -78°C 2. CO2 Step2 Ethyl 2,6-dichloro-3-nicotinoylacetate (Chain Extension) Step1->Step2 SOCl2; then Ethyl malonate anion Step3 Ethyl 1-ethyl-6-fluoro-4-oxo-7-chloro- 1,4-dihydro-1,8-naphthyridine-3-carboxylate (Cyclization & Fluorination) Step2->Step3 1. HC(OEt)3, Ac2O 2. Ethylamine 3. Cyclization End Enoxacin (Final API) Step3->End Piperazine, Pyridine (SNAr at C7)

Figure 2: The conversion of 2,6-dichloropyridine into the antibiotic Enoxacin.[1][2]

Advanced Regiocontrol: The Knochel Protocol

For researchers needing to access the C4 position (e.g., for 2,4,6-trisubstituted pyridine libraries), standard lithiation fails (favors C3).[1] The solution is the Knochel-Hauser Base .

  • Reagent: TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).[1]

  • Selectivity: This bulky base avoids the crowded C3 position (between two chlorines) and selectively magnesiates C4 .

  • Application: The resulting Grignard species can be trapped with aldehydes, iodine, or acid chlorides, yielding 4-substituted-2,6-dichloropyridines.[1]

Data Summary: Regioselectivity by Base

ReagentConditionsMajor Site of MetallationProduct Type
n-BuLi / LDA THF, -78°CC3 (Ortho to Cl)Nicotinic acid derivatives
TMPMgCl[1]·LiCl THF, -25°CC4 (Steric control)Isonicotinic acid derivatives
BuLi-LiDMAE Hexane, -78°CC2 (Halogen Dance)Rearranged products (Caution)

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis. Retrieved from [1]

  • Jubilant Ingrevia. (2012). Safety Data Sheet: 2,6-Dichloropyridine. Retrieved from [1]

  • Schlosser, M., et al. (2005). Regioselective functionalization of chloropyridines. European Journal of Organic Chemistry.
  • Knochel, P., et al. (2018). Regioselective C–H Activation of Substituted Pyridines using Mg- and Zn-TMP-Bases. SynOpen. Retrieved from [1]

  • Wikipedia. (2024). 2,6-Dichloropyridine.[1][3][4][5] Retrieved from [1]

Sources

Scaffold Analysis: 4-(2,6-Dichloropyridin-4-yl)morpholine in Kinase Inhibitor Design

[1][2][3]

Part 1: Executive Summary

Is 4-(2,6-Dichloropyridin-4-yl)morpholine a known kinase inhibitor scaffold?

Strictly speaking, 4-(2,6-Dichloropyridin-4-yl)morpholine is not a final, marketed kinase inhibitor drug.[1][2][3] However, it is a privileged synthetic intermediate (scaffold) extensively used to construct potent kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway and DNA-PK .[1][2][3]

The molecule serves as a "hub" scaffold.[2][3] The morpholine ring at the C4 position acts as a critical solubilizing group that often interacts with the solvent-exposed region of the kinase ATP-binding pocket.[1][2][3] The 2,6-dichloro motifs serve as electrophilic handles, allowing medicinal chemists to install "hinge-binding" and "specificity-pocket" moieties via sequential Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[1][2][3]

Key Classification:

  • Role: Advanced Intermediate / Core Building Block.[1][2][3]

  • Primary Target Class: Lipid Kinases (PI3K

    
    ), PIKK Family (mTOR, DNA-PK).[1][2]
    
  • Chemical Utility: Precursor to 2,4,6-trisubstituted pyridines.[1][2][3]

Part 2: Scientific Integrity & Logic (Deep Dive)

Structural Pharmacology & Mechanism

The utility of this scaffold stems from its ability to mimic the binding mode of established morpholino-pyrimidine and morpholino-triazine inhibitors (e.g., ZSTK474 , Pictilisib ), but on a pyridine core which offers distinct vectors for substitution.[1][2]

The Pharmacophore Breakdown
  • 4-Morpholine (The Anchor):

    • Function: In many PI3K/mTOR crystal structures, the morpholine oxygen forms a hydrogen bond with the backbone of the kinase hinge region or, more commonly, points towards the solvent front to improve physicochemical properties (solubility, metabolic stability).[1][2]

    • Causality: The saturated ring restricts the conformation of the pyridine, orienting the C2 and C6 substituents into the active site.[1][2]

  • Pyridine Core (The Template):

    • Unlike pyrimidines or triazines, the pyridine core is less electron-deficient, which modulates the reactivity of the chlorides and the pKa of the final inhibitor.[1][2]

    • Binding Mode: The pyridine nitrogen can serve as a H-bond acceptor, but in 2,4,6-trisubstituted derivatives, it is often the substituents at C2/C6 that engage the hinge (Valine/Alanine residues).[1][2]

  • 2,6-Dichloro Motifs (The Handles):

    • These are not intended for final binding (though halogens can fill hydrophobic pockets).[1][2][3] They are reactive sites.[1][2][3]

    • Synthetic Logic: The C2 and C6 positions are equivalent by symmetry.[1][2][3] Displacement of the first chloride desymmetrizes the molecule, allowing for the construction of "Janus-type" inhibitors with dual functionality (e.g., one side binds the hinge, the other explores the affinity pocket).[1][2]

Synthetic Utility & Causality

The synthesis and utilization of this scaffold rely on the differential reactivity of the pyridine ring positions.[2][3]

  • Formation: The scaffold is typically synthesized via regioselective SNAr of 2,4,6-trichloropyridine .[1][2][3]

    • Why C4? Nucleophilic attack by morpholine occurs preferentially at the C4 position (para to the nitrogen) due to steric relief compared to the C2/C6 positions (flanked by the nitrogen lone pair) and electronic stabilization of the Meisenheimer complex.

  • Elaboration: Subsequent functionalization of the 2,6-dichloro intermediate usually involves:

    • SNAr / Buchwald-Hartwig (Step 1): Introduction of an aniline or heteroaryl amine to form the "Hinge Binder."[1][2][3]

    • Suzuki / Sonogashira (Step 2): Introduction of an aryl/alkynyl group to target the "Gatekeeper" or "Affinity Pocket."[1][2][3]

Case Studies & Biological Context

While the specific dichloropyridine fragment is an intermediate, its derivatives are bioactive:

  • PI3K Inhibitors: Pyridine analogs of ZSTK474 (a triazine) have been explored to improve isoform selectivity (e.g., sparing PI3K

    
     to reduce toxicity).[1][2]
    
  • mTOR Inhibitors: The morpholine-pyridine core is a bioisostere of the morpholine-pyrimidine core found in dual PI3K/mTOR inhibitors.[1][2][3]

Part 3: Visualization & Formatting[3]

Diagram 1: Scaffold Analysis & Pharmacophore

This diagram illustrates the functional roles of the scaffold's components within the kinase binding pocket.[2][3]

ScaffoldAnalysiscluster_molecule4-(2,6-Dichloropyridin-4-yl)morpholineCorePyridine Core(Template)Morpholine4-Morpholine(Solubility / Solvent Interaction)Core->MorpholineC4 Position(Regioselective Installation)Cl22-Chloro(Reactive Handle 1)Core->Cl2ElectrophileCl66-Chloro(Reactive Handle 2)Core->Cl6ElectrophileTargetKinase ATP Pocket(PI3K / mTOR)Morpholine->TargetSolvent Front / H-BondCl2->TargetDisplaced by Hinge BinderCl6->TargetDisplaced by Affinity Element

Caption: Pharmacophore decomposition of the scaffold showing the roles of the morpholine anchor and the dichloro-handles for downstream inhibitor construction.[1][2][3]

Diagram 2: Synthetic Workflow (From Scaffold to Inhibitor)

This diagram outlines the standard synthetic pathway to convert this intermediate into a bioactive kinase inhibitor.[3]

SynthesisPathStart2,4,6-TrichloropyridineScaffoldSCAFFOLD:4-(2,6-Dichloropyridin-4-yl)morpholineStart->ScaffoldRegioselective C4 SubstitutionReagent1+ Morpholine(SNAr, DIPEA, THF)Reagent1->ScaffoldIntermediateMonosubstituted Intermediate(2-Amino-6-chloro derivative)Scaffold->IntermediateDesymmetrizationStep2+ Aryl Amine / Aniline(Buchwald-Hartwig or SNAr)Step2->IntermediateFinalFINAL INHIBITOR(2,4,6-Trisubstituted Pyridine)Intermediate->FinalOptimizationStep3+ Boronic Acid / Alkyne(Suzuki / Sonogashira)Step3->Final

Caption: Synthetic logic flow transforming the trichloropyridine precursor into the morpholine scaffold, and finally into a potent kinase inhibitor.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-(2,6-Dichloropyridin-4-yl)morpholine

Note: This protocol relies on the regioselective SNAr of 2,4,6-trichloropyridine.[1][2][3]

Materials:

  • 2,4,6-Trichloropyridine (1.0 eq)[1][2]

  • Morpholine (1.05 eq)[1][2]

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Ethanol or THF[1][2][3]

  • Temperature: 0°C to Room Temperature (RT)

Procedure:

  • Preparation: Dissolve 2,4,6-trichloropyridine (e.g., 1.82 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (2.1 mL, 12 mmol).

  • Reaction: Add morpholine (0.92 mL, 10.5 mmol) dropwise over 10 minutes.

    • Mechanism:[1][2][3] The C4 position is most electrophilic.[1][2][3] Keeping the temperature low prevents over-substitution at C2/C6.[2][3]

  • Monitoring: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS for the disappearance of starting material and formation of the mono-morpholino adduct (M+H ~ 233/235).[1][2][3]

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield the title compound as a white/off-white solid.

Protocol 2: Biochemical Kinase Assay (PI3K Class I)

To validate the inhibitory potential of derivatives synthesized from this scaffold.[2]

System: ADP-Glo™ Kinase Assay (Promega) Target: PI3K



123

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the test compound (derived from the scaffold) in 100% DMSO.

  • Enzyme Mix: Dilute PI3K enzyme (0.5 ng/µL final) in 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Substrate Mix: Prepare PIP2:PS lipid substrate (50 µM final) and Ultra-Pure ATP (10 µM final).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min at RT (allows compound to bind hinge).

    • Add 4 µL Substrate/ATP Mix to initiate reaction.[1][2][3]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1][2][3] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2][3] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Source: ACS Medicinal Chemistry Letters / NIH Context: Discusses the use of pyridine hinge binders and morpholine motifs in PI3K inhibitor design. URL:[Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Source: Molecules / NIH Context: Details the synthesis of morpholino-heterocycles (pyrimidine analogs of the user's pyridine scaffold) and their PI3K activity. URL:[Link]

  • PubChem Compound Summary: 4-(2,6-Dichloropyridin-4-yl)morpholine. Source: PubChem (CID 52127-83-0) Context:[1][2][3][4] Verification of the specific chemical entity and its physical properties.[1][2][3][5][6][7] URL:[Link][1][2]

Methodological & Application

Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Dichloropyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, organic materials, and complex molecular architectures where arylamines are crucial structural motifs.[4][5]

Among the vast array of aryl halides used in this transformation, heteroaryl chlorides such as 2,6-dichloropyridine present a unique set of challenges. While the C-Cl bond is inherently less reactive than its bromide or iodide counterparts, the primary obstacle arises from the pyridine nitrogen itself.[6] This nitrogen atom can coordinate to the palladium catalyst, acting as a ligand and effectively poisoning the catalytic cycle, leading to low yields or complete reaction failure.[7]

This guide provides a comprehensive overview of the procedure for the Buchwald-Hartwig amination of 2,6-dichloropyridine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, parameter optimization, a detailed experimental protocol, and a robust troubleshooting guide to navigate the complexities of this specific transformation successfully.

The Catalytic Engine: Understanding the Mechanism

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally understood to proceed through four key stages.[1][8][9][10]

  • Activation & Formation of Pd(0)L: The process typically begins with a stable Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. Modern, well-defined palladacycle precatalysts (e.g., XPhos Pd G3) are often preferred as they generate the active monoligated Pd(0)L species more cleanly and efficiently.[11][12]

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the C-Cl bond of 2,6-dichloropyridine. This step is often the rate-limiting step for aryl chlorides and is a critical juncture where the choice of ligand plays a decisive role.[6][9]

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the amine nucleophile. A base then deprotonates the bound amine to form a palladium-amido complex.[10]

  • Reductive Elimination: In the final step, the C-N bond is formed through reductive elimination, yielding the desired N-arylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R") (Amido Complex) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR'R") aryl_halide 2,6-Dichloro- pyridine (Ar-Cl) amine Amine (HNR'R") + Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing for Success: A Guide to Reaction Parameters

The success of the amination of 2,6-dichloropyridine is highly dependent on the careful selection of each reaction component. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition necessitate a well-thought-out approach.

ComponentRole & RationaleRecommended Choices
Palladium Source Serves as the precatalyst that generates the active Pd(0) species.[8]Precatalysts (Recommended): XPhos Pd G3, SPhos Pd G2. These offer reliability and high activity. Salts: Pd₂(dba)₃, Pd(OAc)₂. Often require higher catalyst loading and are less reliable.[11]
Ligand Critical for success. Stabilizes the Pd center, promotes oxidative addition and reductive elimination, and sterically shields the catalyst from pyridine coordination.[7][13][14] Bulky, electron-rich biaryl phosphine ligands are essential.Primary Amines: BrettPhos.[15] Secondary/Aryl Amines: XPhos, SPhos, RuPhos.[6][13]
Base Facilitates the deprotonation of the amine after it coordinates to the palladium center, forming the key amido-palladium intermediate.[8][10]Strong Bases (Often Required): NaOtBu, K₂CO₃, Cs₂CO₃.[8][15][16] The choice may depend on the base sensitivity of other functional groups.
Solvent Provides the medium for the reaction. Must be anhydrous and deoxygenated. Aprotic solvents are standard.[15][17]Toluene, 1,4-Dioxane, THF. Toluene is a robust starting point.[11][15]
Temperature Provides the necessary energy to overcome the activation barrier, particularly for the C-Cl oxidative addition.[7][8]Typically 80–110 °C. Reaction kinetics are often slow at lower temperatures.
Atmosphere The active Pd(0) catalyst is sensitive to oxidation. A strictly inert atmosphere is mandatory to prevent catalyst deactivation.[6][7]Argon or Nitrogen.

Detailed Experimental Protocol: Mono-amination of 2,6-Dichloropyridine

This protocol provides a general procedure for the mono-amination of 2,6-dichloropyridine with a generic amine (e.g., morpholine). Note: This procedure should be performed under a strictly inert atmosphere using standard Schlenk line or glovebox techniques.

Materials:

  • 2,6-Dichloropyridine (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.1 mmol, 1.1 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2,6-dichloropyridine, XPhos Pd G3, and sodium tert-butoxide.

  • Inerting: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene via syringe, followed by the amine.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by taking small aliquots (under an argon blanket) at regular intervals (e.g., every 2 hours) and analyzing by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting_Workflow start Reaction Outcome? no_conversion Low or No Conversion start->no_conversion Problem pd_black Palladium Black Forms start->pd_black Problem side_product Hydrodehalogenation (C-H formation) start->side_product Problem bis_amination Bis-amination Observed start->bis_amination Problem success Successful Reaction start->success Good sol_inert Check Inert Atmosphere Dry Reagents/Solvents no_conversion->sol_inert Solution sol_catalyst Screen Ligands/Bases Use Precatalyst no_conversion->sol_catalyst Solution sol_temp Lower Temperature Increase Time pd_black->sol_temp Solution sol_ligand Use Bulky, e⁻-Rich Ligand (e.g., XPhos, SPhos) side_product->sol_ligand Solution sol_stoich Use 1.0-1.1 eq. Amine Monitor Carefully bis_amination->sol_stoich Solution

Caption: A logical workflow for troubleshooting common reaction issues.

  • Problem: Low or No Conversion

    • Cause: This is the most common issue and often points to catalyst deactivation or suboptimal conditions. Aryl chlorides are inherently less reactive.[6]

    • Solution: Ensure your reaction setup is scrupulously free of air and moisture.[7] Use high-purity, anhydrous reagents. If conditions are pristine, screen a different bulky ligand (e.g., SPhos) or a stronger base (if applicable). Using a reliable precatalyst can also significantly improve results.[11]

  • Problem: Formation of Palladium Black

    • Cause: This indicates the active catalyst has decomposed and precipitated out of the solution. This can be caused by excessively high temperatures or a ligand that is not robust enough to stabilize the palladium complex throughout the reaction.[7]

    • Solution: Lower the reaction temperature to 80-90 °C and increase the reaction time accordingly.[7] Ensure the chosen ligand is appropriate for the transformation.

  • Problem: Significant Hydrodehalogenation Side Product

    • Cause: This occurs when the aryl chloride is reduced (C-Cl is replaced by C-H) instead of aminated. It is a competitive pathway that can dominate if the desired reductive elimination step is slow.[6]

    • Solution: The choice of ligand is critical here. Bulky, electron-rich ligands are specifically designed to accelerate reductive elimination, outcompeting the hydrodehalogenation pathway.[6] Using a slight excess of the amine (1.2-1.5 equivalents) and ensuring strictly anhydrous conditions can also suppress this side reaction.[6]

  • Problem: Formation of the Bis-aminated Product

    • Cause: While mono-substitution is generally favored due to deactivation of the ring after the first amination, over-arylation can occur under forcing conditions (high temperature, long reaction times) or if an excess of the amine is used.

    • Solution: Carefully monitor the reaction by TLC or LC-MS and stop it once the mono-aminated product is maximized. Use a stoichiometry of 1.0-1.1 equivalents of the amine relative to the 2,6-dichloropyridine.

Conclusion

The Buchwald-Hartwig amination of 2,6-dichloropyridine is a challenging yet highly valuable transformation. Success is predicated on a foundational understanding of the reaction mechanism and a meticulous approach to experimental design. The judicious selection of a bulky, electron-rich phosphine ligand is the single most critical factor, as it not only facilitates the challenging oxidative addition of the C-Cl bond but also prevents catalyst poisoning by the pyridine substrate. By maintaining a strictly inert atmosphere and systematically optimizing the catalyst system, base, and solvent, researchers can reliably access a diverse range of valuable 2-amino-6-chloropyridine building blocks for applications across the chemical sciences.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]

  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging | The Journal of Organic Chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. [Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry. [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF - ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]

Sources

Scalable Synthesis Protocols for Morpholino-Chloropyridine Intermediates: An Application Note for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholino-chloropyridine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology and inflammatory diseases. Their value lies in the unique combination of the morpholine group, which often imparts favorable pharmacokinetic properties, and the reactive chloropyridine handle, which allows for further molecular diversification through cross-coupling chemistry. The efficient, cost-effective, and scalable synthesis of these intermediates is therefore a critical bottleneck in the drug development pipeline. This application note provides a detailed guide to robust and scalable synthetic strategies for producing key morpholino-chloropyridine isomers. We will dissect the underlying chemical principles, compare common synthetic routes, and provide detailed, field-proven protocols for process optimization, with a focus on explaining the causality behind experimental choices to ensure successful scale-up.

Foundational Principles for Scalable Synthesis

The synthesis of morpholino-chloropyridines invariably involves the formation of a C-N bond between the morpholine nitrogen and the pyridine ring. The success and scalability of this transformation are governed by the electronic nature of the pyridine ring and the chosen synthetic methodology.

1.1. The Electronic Landscape of Chloropyridines

The pyridine ring is electron-deficient compared to benzene, a property exacerbated by the presence of an electronegative chlorine atom. This inherent electrophilicity makes the ring susceptible to nucleophilic attack. The nitrogen atom in the ring strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic aromatic substitution (SNAr). This fundamental principle dictates the regiochemical outcome of many reactions. For a starting material like 2,4-dichloropyridine, the C4 position is generally more activated towards SNAr than the C2 position due to superior stabilization of the Meisenheimer intermediate.

1.2. Key Synthetic Methodologies: SNAr vs. Palladium-Catalyzed Amination

Two primary strategies dominate the synthesis of these intermediates:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method where a nucleophile (morpholine) directly displaces a halide on an activated pyridine ring. For scalable processes, SNAr is attractive due to its simplicity and lack of expensive metal catalysts. However, it often requires elevated temperatures and is highly dependent on the electronic activation of the substrate. For less activated chloropyridines, SNAr may fail or provide low yields.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[2] Its primary advantage is its broad substrate scope, enabling the amination of even electron-rich or sterically hindered aryl chlorides that are unreactive under SNAr conditions.[3] The key to a successful Buchwald-Hartwig reaction is the choice of the palladium precursor and, most importantly, the phosphine ligand, which facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] While more expensive due to the catalyst, this method often provides higher yields, better selectivity, and operates under milder conditions, making it a powerful tool for process development.

Synthetic Strategies & Protocols

The optimal synthetic route is dictated by the desired substitution pattern on the pyridine ring. Below, we detail scalable protocols for the two most common isomers derived from 2,4-dichloropyridine.

2.1. Strategy A: Synthesis of 4-Morpholino-2-chloropyridine

This isomer is commonly synthesized by exploiting the higher reactivity of the C4 position in 2,4-dichloropyridine towards nucleophilic attack.

Protocol 2.1.1: Scalable SNAr Synthesis of 4-Morpholino-2-chloropyridine

This protocol leverages the intrinsic reactivity of 2,4-dichloropyridine, making it a cost-effective choice for large-scale production. The choice of a high-boiling point solvent allows for the necessary thermal energy while a mild base scavenges the HCl byproduct without promoting side reactions.

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge 2,4-dichloropyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF, 5-10 volumes).

  • Reagent Addition: Begin stirring and add morpholine (1.1 eq) dropwise via an addition funnel over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC or TLC until the consumption of 2,4-dichloropyridine is >98%.

  • Work-up & Isolation: Cool the mixture to room temperature. Add water (10 volumes) to precipitate the product. Stir the resulting slurry for 1 hour at ambient temperature.

  • Filtration: Filter the solid product through a Büchner funnel and wash the cake sequentially with water (2 x 5 volumes) and cold isopropanol (1 x 3 volumes).

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to afford 4-morpholino-2-chloropyridine as a white to off-white solid.

Data Summary: SNAr vs. Buchwald-Hartwig for 4-Morpholino-2-chloropyridine
ParameterSNAr Protocol (2.1.1)Buchwald-Hartwig Amination
Starting Material 2,4-Dichloropyridine2,4-Dichloropyridine
Key Reagents Morpholine, K₂CO₃Morpholine, NaOtBu, Pd₂(dba)₃, RuPhos
Temperature 100-110 °C80-100 °C
Typical Yield 85-95%90-98%
Selectivity (C4:C2) >99:1>99:1 (with appropriate ligand)
Cost Driver Solvent, EnergyPalladium Catalyst, Ligand
Scalability Notes Excellent. Simple, robust, no metal catalyst to remove. Preferred industrial route.Very good. Requires careful control of inert atmosphere and catalyst removal steps.
Workflow Diagram: Synthesis of 4-Morpholino-2-chloropyridine

G cluster_0 Strategy A: Synthesis of 4-Morpholino-2-chloropyridine A 2,4-Dichloropyridine B Morpholine + K₂CO₃ (S_NAr) A->B DMF, 110°C C 4-Morpholino-2-chloropyridine B->C Regioselective Displacement at C4 D Work-up & Isolation C->D

Caption: SNAr route to 4-morpholino-2-chloropyridine.

2.2. Strategy B: Synthesis of 2-Morpholino-4-chloropyridine

Synthesizing this isomer is more challenging due to the lower intrinsic reactivity of the C2 position. While direct SNAr is possible under forcing conditions, it often leads to poor selectivity and side products. The Buchwald-Hartwig amination offers a more controlled and regioselective approach. Research has shown that with certain bulky biarylphosphine ligands, the amination can be directed preferentially to the C2 position.[5]

Protocol 2.2.1: Regioselective Buchwald-Hartwig Synthesis of 2-Morpholino-4-chloropyridine

This protocol relies on a carefully selected palladium/ligand system to override the natural SNAr reactivity and favor C-N bond formation at the C2 position. Strict adherence to anhydrous and inert conditions is paramount for catalyst longevity and reaction efficiency.[3]

Step-by-Step Methodology:

  • Reactor Setup: To a reactor dried by heating under vacuum and backfilled with argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and a bulky biarylphosphine ligand (e.g., Xantphos or a similar ligand known for C2 selectivity, 0.025 eq).[5]

  • Reagent Charging: Under a positive pressure of argon, add sodium tert-butoxide (NaOtBu, 1.4 eq). Evacuate and backfill the reactor with argon three times.

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene (10 volumes) via cannula, followed by 2,4-dichloropyridine (1.0 eq).

  • Nucleophile Addition: Add morpholine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 90-110 °C. The mixture will typically turn from a light suspension to a dark brown/black solution. Monitor by HPLC for the disappearance of starting material (typically 6-18 hours).

  • Quenching and Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 volumes).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired 2-morpholino-4-chloropyridine isomer.

Workflow Diagram: Synthesis of 2-Morpholino-4-chloropyridine

G cluster_1 Strategy B: Synthesis of 2-Morpholino-4-chloropyridine A 2,4-Dichloropyridine B Buchwald-Hartwig Amination Morpholine, NaOtBu A->B Anhydrous Toluene, 110°C, Argon D 2-Morpholino-4-chloropyridine B->D Regioselective Coupling at C2 C Catalyst System Pd₂(dba)₃ + Ligand (e.g., Xantphos) C->B E Column Chromatography D->E

Caption: Buchwald-Hartwig route to 2-morpholino-4-chloropyridine.

Process Optimization & Troubleshooting

Scaling up heterocycle synthesis often presents challenges. Below are common issues and field-proven solutions.

IssueCommon CausesRecommended Solutions
Low Conversion (Buchwald-Hartwig) 1. Inactive catalyst (Pd(0) oxidized).[3]2. Insufficiently strong base.3. Water or oxygen in the system.1. Use a stable pre-catalyst. Ensure strict inert atmosphere (argon/nitrogen).2. Use NaOtBu. Ensure it is from a fresh, anhydrous source.3. Use dry, degassed solvents and reagents.
Hydrodehalogenation Side Product The C-Cl bond is reduced to C-H instead of aminated. This can be caused by trace water or slow reductive elimination.[3]1. Use scrupulously dry conditions.2. Use a slight excess of the amine (1.2-1.5 eq).3. Screen different phosphine ligands; some are less prone to this side reaction.
Poor Regioselectivity Incorrect reaction conditions for the desired isomer. SNAr conditions favoring C4, or a non-selective Buchwald-Hartwig system.1. For C4-substitution, use the SNAr protocol (2.1.1).2. For C2-substitution, screen bulky biarylphosphine or ferrocene-based ligands which are known to influence selectivity.[3][5]
Difficult Purification Product and starting material have similar polarity. Presence of catalyst residues.1. For chromatography, use a slow gradient.2. Consider a crystallization study to avoid chromatography at scale.3. To remove palladium, consider treatment with activated carbon or a metal scavenger.

Conclusion

The scalable synthesis of morpholino-chloropyridine intermediates is readily achievable with a clear understanding of the underlying reactivity of the chloropyridine core. For the synthesis of 4-morpholino-2-chloropyridine, a direct SNAr approach is overwhelmingly preferred for its simplicity, low cost, and high regioselectivity, making it ideal for industrial production. Conversely, for the less accessible 2-morpholino-4-chloropyridine isomer, the strategic application of a palladium-catalyzed Buchwald-Hartwig amination with a carefully selected ligand system is essential to achieve high yield and regiochemical control. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently scale the production of these vital building blocks for pharmaceutical R&D.

References

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. ResearchGate. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Semantic Scholar. Available at: [Link]

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. Available at: [Link]

  • Various routes for the synthesis of functionalized pyridines. ResearchGate. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.co.in. Available at: [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. Available at: [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. Available at: [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Pyridines: From Lab to Production. Organic Process Research & Development. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. Available at: [Link]

  • METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. LOCKSS. Available at: [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net. Available at: [Link]

  • Method for synthesizing 4-chloro-pyridine. Google Patents.

Sources

Application Notes and Protocols for the Selective Functionalization of 2,6-Dichloropyridine at the 4-Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Pyridine Core

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of FDA-approved drugs and functional organic materials.[1][2] Among substituted pyridines, 2,6-dichloropyridine serves as a readily available and versatile building block. The two chlorine atoms provide handles for subsequent chemical modifications, typically through cross-coupling or nucleophilic substitution reactions. However, the direct and selective introduction of functional groups at the C4-position (para to the nitrogen) presents a significant synthetic challenge due to the inherent electronic properties of the pyridine ring, which favor functionalization at the C2/C6 (ortho) positions.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven strategies and step-by-step protocols for the effective functionalization of 2,6-dichloropyridine at the C4-position. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale that govern site-selectivity, empowering chemists to troubleshoot and adapt these methods for their specific molecular targets.

Strategic Overview: Navigating the Path to C4-Selectivity

Achieving C4-functionalization on the 2,6-dichloropyridine core requires overcoming the intrinsic reactivity patterns of the heterocycle. Two primary, robust strategies have emerged as the most reliable and versatile approaches:

  • Directed Deprotonation (Metalation): This strategy involves the direct removal of the C4-proton using a sterically hindered, non-nucleophilic base. The resulting C4-metalated intermediate can then be trapped with a wide range of electrophiles. This is the most direct method starting from 2,6-dichloropyridine.

  • Sequential Cross-Coupling via a C4-Pre-functionalized Intermediate: This powerful two-step approach leverages the differential reactivity of various halogens in palladium-catalyzed cross-coupling reactions. By first installing a more reactive halogen (like iodine) at the C4-position, subsequent cross-coupling reactions can be directed exclusively to this site, leaving the C2 and C6 chlorides untouched for later modifications.

The choice between these strategies depends on the desired final product and the available starting materials. The directed deprotonation route is more atom-economical for direct C-H functionalization, while the sequential coupling approach offers a highly reliable and modular platform for building complex, unsymmetrical pyridines.

G start Goal: C4-Functionalization of 2,6-Dichloropyridine strategy1 Strategy 1: Direct C4-Deprotonation start->strategy1 strategy2 Strategy 2: Sequential Cross-Coupling start->strategy2 protocol1 Protocol I: Directed Magnesiation at C4 strategy1->protocol1 Direct, one-step approach sub_step2a Step A: Synthesize 2,6-Dichloro-4-iodopyridine strategy2->sub_step2a sub_step2b Step B: Selective Pd-catalyzed Cross-Coupling at C4-Iodo sub_step2a->sub_step2b Creates highly selective intermediate protocol2 Protocol II: Suzuki-Miyaura Coupling sub_step2b->protocol2 protocol3 Protocol III: Buchwald-Hartwig Amination sub_step2b->protocol3

Caption: Strategic decision workflow for C4-functionalization.

Strategy 1: Directed C4-Deprotonation with Hindered Bases

Expertise & Experience: The Causality Behind Reagent Choice

Direct deprotonation of pyridines with common organolithium reagents like n-BuLi is often problematic, leading to nucleophilic addition at the electron-deficient C2 or C4 positions rather than clean deprotonation.[5][6] Furthermore, the nitrogen atom itself directs lithiation to the C2 position. To achieve selective deprotonation at the C4-position of 2,6-dichloropyridine, one must employ a base that is highly basic but poorly nucleophilic, and which can overcome the directing effect of the nitrogen atom.

The breakthrough in this area came with the use of sterically hindered magnesium-amide bases, particularly 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl).[7] This reagent, often called a "Knochel-Hauser Base," exhibits exquisite regioselectivity for the C4-position of 2,6-dichloropyridine.[7] The selectivity is attributed to a combination of factors:

  • Steric Hindrance: The bulky TMP ligand prevents coordination and subsequent deprotonation at the more sterically accessible C3/C5 positions.

  • Thermodynamic Control: The C4-proton is the most acidic C-H proton on the ring due to the cumulative electron-withdrawing effects of the two chlorine atoms and the ring nitrogen. While deprotonation at C3 might be kinetically faster with smaller bases, the TMP base allows for equilibration to the more stable C4-magnesiated thermodynamic product.[3][8]

  • Reduced Side Reactions: Unlike highly reactive organolithium bases, TMPMgCl·LiCl is less prone to addition or fragmentation reactions with the dichloropyridine substrate.[7]

Caption: Mechanism of directed C4-magnesiation.

Protocol I: Directed C4-Magnesiation and Iodination of 2,6-Dichloropyridine

This protocol describes the generation of the C4-magnesiated species and its subsequent trapping with iodine to produce 2,6-dichloro-4-iodopyridine, a key intermediate for Strategy 2. This self-validating system provides a reliable method to confirm the successful and selective C4-metalation.

Materials:

  • 2,6-Dichloropyridine

  • TMPMgCl·LiCl (1.0 M in THF/Toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyridine (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar. Dissolve it in anhydrous THF (to make a ~0.5 M solution).

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., a cryocool or a salt-ice bath).

  • Addition of Base: Slowly add TMPMgCl·LiCl (1.1 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -10 °C.

  • Metalation: Stir the reaction mixture at -15 °C for 1.5 hours. The formation of the magnesium reagent occurs with high regioselectivity (typically >95:5 C4:C3).[7]

  • Electrophilic Trap: In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Cool this solution to -15 °C. Slowly add the freshly prepared Grignard reagent from step 4 into the iodine solution via cannula transfer.

  • Quenching: After stirring for 30 minutes at -15 °C, allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Add saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine (the brown color will disappear). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,6-dichloro-4-iodopyridine.

Strategy 2: Sequential Cross-Coupling via 2,6-Dichloro-4-iodopyridine

Expertise & Experience: Leveraging Differential Halogen Reactivity

The power of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination lies in their ability to form C-C and C-N bonds under relatively mild conditions.[9][10] A critical principle governing these reactions is the reactivity of the carbon-halogen bond towards the initial oxidative addition step with the Pd(0) catalyst. The bond strength decreases down the group, leading to a reactivity trend of C-I > C-Br > C-Cl >> C-F.[11][12]

By using 2,6-dichloro-4-iodopyridine as a substrate, we create a system with a highly reactive C-I bond at the desired C4 position and significantly less reactive C-Cl bonds at the C2 and C6 positions.[13] This differential reactivity allows for precise and selective functionalization at the C4 position by carefully controlling the reaction conditions, often leaving the chloro-substituents available for subsequent, more forcing reaction conditions if desired.[13]

Coupling ReactionC4-Position (C-I) ReactivityC2/C6-Positions (C-Cl) ReactivitySelectivity
Suzuki-Miyaura HighLowExcellent for C4
Buchwald-Hartwig HighLowExcellent for C4
Sonogashira HighLowExcellent for C4
Stille HighLowExcellent for C4
Caption: Relative reactivity of halogen sites in cross-coupling.[13]
Protocol II: C4-Selective Suzuki-Miyaura Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid to the C4-position of 2,6-dichloro-4-iodopyridine.

Materials:

  • 2,6-Dichloro-4-iodopyridine (from Protocol I)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene/Water 10:1, or Dioxane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2,6-dichloro-4-iodopyridine (1.0 eq), the arylboronic acid (1.1 eq), the base (e.g., K₃PO₄, 2.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent Addition: Add the deoxygenated solvent mixture (e.g., Toluene and water, 10:1 v/v).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 4-aryl-2,6-dichloropyridine product.

Protocol III: C4-Selective Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation at the C4-position using a primary or secondary amine.

Materials:

  • 2,6-Dichloro-4-iodopyridine (from Protocol I)

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Xantphos or other suitable ligand (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%) to a dry Schlenk tube. Add the solvent (e.g., Toluene) and stir for 5-10 minutes to form the active catalyst.

  • Reagent Addition: Add 2,6-dichloro-4-iodopyridine (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Reaction: Seal the vessel and heat to the required temperature (typically 90-120 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water. Dilute with ethyl acetate and separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the desired 4-amino-2,6-dichloropyridine derivative.

Conclusion

The selective functionalization of 2,6-dichloropyridine at the 4-position is a critical transformation for accessing valuable chemical entities in drug discovery and materials science. While direct C-H activation at this position remains a developing field, the two primary strategies detailed in this guide—directed C4-deprotonation with hindered bases and sequential cross-coupling via a C4-iodo intermediate—provide robust, reliable, and versatile pathways. Understanding the mechanistic principles behind reagent choice and differential reactivity is key to successfully implementing these protocols. By leveraging these methods, researchers can efficiently generate a diverse library of 4-substituted 2,6-dichloropyridines, accelerating the discovery of novel molecules with tailored properties.

References

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(29), 5973-5994. [Link]

  • Mishra, A. K., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 789-838. [Link]

  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Yadav, D. K., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Dal-Compare, C., et al. (2022). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. Chemistry – A European Journal, 28(49), e202201016. [Link]

  • Raju, G., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

  • Valente, C., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie. [Link]

  • Mosrin, M., & Knochel, P. (2012). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 67(4), 343-353. [Link]

  • Daugulis, O., et al. (2009). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 48(46), 8761-8764. [Link]

  • Anniyappan, M., et al. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Singh, K. et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. AROMATIC AND HETEROCYCLIC COMPOUNDS. [Link]

  • Maji, B. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Chemistry, 26(13), 1251-1269. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link]

  • ResearchGate. (n.d.). C4‐selective functionalizations of pyridine. [Link]

  • Valente, C., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie. [Link]

  • Gros, P. C., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(7), 953-956. [Link]

  • University of North Texas. (n.d.). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]

  • ResearchGate. (2025). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wang, Z.-X., et al. (2025). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Angewandte Chemie. [Link]

  • Pitts, C. R., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9780-9783. [Link]

  • UCL Discovery. (n.d.). Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. [Link]

  • Wikipedia. (n.d.). 2,6-Dichloropyridine. [Link]

  • Al-Zaydi, K. M., et al. (2022). Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 29(1), 1-11. [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Wallace, D. J., & Chen, C. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 48(29), 5155-5157. [Link]

  • Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(7), 1143-1152. [Link]

  • Sheppard, T. D. (2008). Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group. [Link]

  • Gros, P. C., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Szarka, Z., et al. (2007). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 48(48), 8449-8451. [Link]

  • Cahiez, G., et al. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Advanced Synthesis & Catalysis, 360(21), 4049-4073. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Troubleshooting & Optimization

Purification methods for 4-(2,6-Dichloropyridin-4-yl)morpholine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: #PUR-DCP-MOR-001 Subject: Troubleshooting & Purification Protocols for 4-(2,6-Dichloropyridin-4-yl)morpholine (CAS: 58579-51-4)

Executive Summary

You are dealing with the purification of 4-(2,6-Dichloropyridin-4-yl)morpholine , typically synthesized via the nucleophilic aromatic substitution (


) of 2,4,6-trichloropyridine  with morpholine.[1]

Critical Chemical Context:

  • Target Structure: A pyridine ring with chlorines at positions 2 and 6, and a morpholine ring at position 4.[1]

  • Key Challenge: While the 4-position of 2,4,6-trichloropyridine is the most reactive (para to the nitrogen), thermodynamic control is required to prevent 2,4-bis(morpholino) formation.[1]

  • Physicochemical Lever: The morpholine nitrogen provides a basic handle (

    
    ), whereas the starting material (2,4,6-trichloropyridine) is non-basic.[1] This difference is the primary mechanism for purification.
    
Module 1: Diagnostic Workflow

Before selecting a method, diagnose your crude mixture composition using TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

PurificationLogic Start Crude Mixture Analysis ImpurityCheck Identify Major Impurity Start->ImpurityCheck SM_Excess Major: 2,4,6-Trichloropyridine (High Rf, Non-polar) ImpurityCheck->SM_Excess Incomplete Rxn Bis_Sub Major: 2,4-Bis(morpholino) (Low Rf, Polar) ImpurityCheck->Bis_Sub Over-reaction Clean Minor Impurities Only ImpurityCheck->Clean Optimized MethodA Method A: Acid-Base Swing (Best for SM removal) SM_Excess->MethodA MethodC Method C: Flash Column (Gradient Elution) Bis_Sub->MethodC MethodB Method B: Recrystallization (EtOH/H2O) Clean->MethodB

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 2: The "Acid-Base Swing" (Recommended)[1]

Best For: Removing unreacted 2,4,6-trichloropyridine and non-basic organic impurities.[1] Mechanism: The product contains a basic morpholine nitrogen. It can be protonated to form a water-soluble salt, while the polychlorinated starting materials remain neutral and lipophilic.[1]

Protocol:
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
     volumes).
    
    • Checkpoint: The product moves to the aqueous layer (protonated form).

    • Waste: The organic layer contains the unreacted 2,4,6-trichloropyridine.[1] Discard after TLC confirmation.

  • Washing: Wash the combined acidic aqueous layer with fresh EtOAc (

    
    ) to remove entrained neutrals.[1]
    
  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.

    
      until pH 
    
    
    
    10-11.[1]
    • Observation: The product will precipitate as a white/off-white solid or oil out.[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (

    
    ).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Troubleshooting:

  • Q: The product didn't precipitate upon basification.

    • A: It may be partially water-soluble due to the polarity of the pyridine/morpholine combo. Saturate the aqueous phase with NaCl (brine) before the DCM extraction to utilize the "salting-out" effect.

Module 3: Recrystallization (Solid State)

Best For: Final polishing of material (>90% purity) or removing trace bis-substituted byproducts.[1]

Solvent SystemRatio (v/v)TemperatureNotes
Ethanol (Abs) 100%Reflux

0°C
Standard method.[1] Good recovery.
EtOH / Water 9:1 to 4:1Reflux

RT
Use if the solid is too soluble in pure EtOH.
DCM / Hexane Solvent/Anti-solventRTDissolve in min.[1] DCM, add Hexane until cloudy.[1]
Step-by-Step Guide:
  • Dissolve crude solid in minimum boiling Ethanol.[1]

  • If undissolved particles remain (likely inorganic salts), filter hot.[1]

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Cool further to 0-4°C in an ice bath for 1 hour.

  • Filter the crystals and wash with cold Hexane/Ethanol (9:1).

Troubleshooting:

  • Q: The product "oiled out" instead of crystallizing.

    • A: This is common with morpholine derivatives.[1] Re-heat to dissolve the oil. Add a "seed crystal" if available.[1] Alternatively, scratch the glass surface with a spatula to induce nucleation. If oiling persists, switch to the DCM/Hexane precipitation method.

Module 4: Flash Chromatography

Best For: Separating the 2,4-bis(morpholino) impurity from the desired product.[1] Stationary Phase: Silica Gel (230-400 mesh).[1]

Eluent Systems:

  • Standard: Hexane / Ethyl Acetate (Gradient: 0%

    
     30% EtOAc).[1]
    
    • Target: Product usually elutes around 20-25% EtOAc.[1]

  • Anti-Tailing Additive: If the product streaks (due to basic nitrogen interacting with acidic silica silanols), add 1% Triethylamine (TEA) to the eluent.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-position favored during synthesis?

  • A: In 2,4,6-trichloropyridine, the 4-position is para to the ring nitrogen.[1] This position is the most electron-deficient and least sterically hindered compared to the 2 and 6 positions, which are flanked by the nitrogen lone pair.[1] However, high temperatures (>80°C) or excess morpholine will drive the reaction to substitute the 2-position as well [1].

Q2: My product is turning pink/brown on the shelf. Is it degrading?

  • A: Amino-pyridines are susceptible to oxidation (N-oxide formation) or photo-degradation over time.[1] Store the purified solid in an amber vial under Nitrogen or Argon at 4°C.

Q3: Can I use water as a solvent for the reaction to avoid organic solvents?

  • A: Yes, "on-water" conditions are possible for SnAr reactions, but the workup becomes difficult.[1] The product is lipophilic and will form a sticky gum in water, trapping impurities. Using a solvent like Acetonitrile or DMF ensures a homogeneous reaction and cleaner profile [2].[1]

References
  • Regioselectivity in Nucleophilic Substitution of Chloropyridines

    • Source: For detailed mechanistic insight into why the 4-position is favored over the 2-position in 2,4,6-trichloropyridine.
    • Link: [Regioselective nucleophilic substitution of 2,4,6-trichloropyridine (Beilstein J. Org.[1] Chem.)]([Link]1]

  • Synthesis of Morpholine-Pyridine Derivatives

    • Source: Patent literature describing analogous synthesis and purification via acid-base extraction.[1]

    • Link:[1]

  • General Properties of 4-Amino-2,6-Dichloropyridine

    • Source: PubChem Compound Summary for structural analogs.[1]

    • Link:[1]

Sources

Controlling temperature to favor C4 substitution over C2 in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling C4 vs. C2 Selectivity

Welcome to the technical support center for advanced pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in pyridine functionalization. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the factors that govern C2 versus C4 substitution, with a special focus on the strategic use of temperature.

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions: The Fundamentals of Pyridine Reactivity

This section addresses the foundational principles that dictate the regiochemical outcomes of substitution reactions on the pyridine ring.

Q1: Why do nucleophilic substitution reactions on pyridine preferentially occur at the C2 and C4 positions?

Answer: The preference for C2 and C4 attack in nucleophilic aromatic substitution (SNAr) is a direct consequence of the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making the α (C2, C6) and γ (C4) positions electron-deficient and thus susceptible to nucleophilic attack.[1][2]

The key is the stability of the intermediate formed after the nucleophile adds to the ring, known as a Meisenheimer complex. When the attack occurs at the C2 or C4 positions, the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom through resonance. This provides significant stabilization for the intermediate, lowering the activation energy for its formation.[1] In contrast, attack at the C3 position does not allow for this resonance stabilization, making the corresponding intermediate much higher in energy and the reaction kinetically unfavorable.

Q2: What is the underlying principle of using temperature to control the C2 vs. C4 product ratio?

Answer: Using temperature to influence the regiochemical outcome of a reaction is a classic application of thermodynamic versus kinetic control.

  • Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the major product formed is the one that results from the fastest reaction pathway (i.e., the one with the lowest activation energy). This is the kinetically favored product. In many pyridine substitutions, the C2 position is the kinetic site of attack due to its proximity to the coordinating nitrogen atom.

  • Thermodynamic Control: At higher temperatures, the reaction pathways may become reversible. With sufficient thermal energy, the initially formed kinetic product can revert to the starting materials or an intermediate, allowing the reaction to explore other pathways. Over time, the reaction mixture will equilibrate to favor the most stable product overall. This is the thermodynamically favored product, which may be the C4 isomer if it is sterically less hindered or electronically more stable.

Therefore, by modulating the reaction temperature, you can selectively favor one isomer over the other, provided there is a sufficient energy difference between the kinetic and thermodynamic pathways.[3]

Q3: Beyond temperature, what other critical factors influence the C2/C4 product ratio?

Answer: While temperature is a powerful tool, it is part of a larger set of interdependent variables. The C2/C4 ratio is also strongly influenced by:

  • Steric Hindrance: This is one of the most intuitive factors. Bulky nucleophiles will preferentially attack the less hindered C4 position.[1] Similarly, substituents on the pyridine ring at the C2 or C6 positions will sterically shield these sites and direct incoming nucleophiles to the C4 position.

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically alter selectivity.[1] For instance, a coordinating solvent might stabilize the transition state leading to the C2 product, while a non-coordinating solvent might favor C4.

  • Nature of the Base/Catalyst: In reactions like directed metalations or certain base-mediated substitutions, the choice of base (e.g., methyllithium vs. sec-butyllithium) can determine the site of attack by forming different organometallic clusters or intermediates.[4]

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring can subtly alter the electron density at the C2 and C4 positions, influencing the regioselectivity of the reaction.[1]

Troubleshooting Guide: Favoring C4 Substitution in Nucleophilic Aromatic Substitution (SNAr)

Scenario: “I am attempting a nucleophilic substitution on a pyridine derivative and obtaining an inseparable mixture of C2 and C4 isomers. My goal is the C4-substituted product. How can I improve the selectivity?”

This is a common challenge. The following workflow provides a systematic approach to diagnosing and solving the issue by manipulating reaction conditions, with a focus on temperature.

Logical Workflow for Troubleshooting Poor C4 Selectivity

G start Problem: Mixture of C2/C4 Isomers (C4 Desired) check_kinetic Is C2 the Kinetic Product? start->check_kinetic temp_screen Perform Temperature Screening Experiment check_kinetic->temp_screen Yes, likely sterics Modify Sterics: - Use Bulky Nucleophile - Substrate with C2/C6 groups check_kinetic->sterics No/Unsure low_temp Run at Low Temp (-78°C to 0°C) Favors Kinetic Product (C2) temp_screen->low_temp Control Exp. high_temp Run at High Temp (Reflux) Allows Equilibration to Thermodynamic Product (C4) temp_screen->high_temp Hypothesis solvent Optimize Solvent System sterics->solvent solvent->start Re-evaluate success Success: High C4 Selectivity high_temp->success fail Still Poor Selectivity high_temp->fail If no improvement fail->sterics Next Step

Caption: A systematic workflow for troubleshooting and optimizing C4 selectivity.

Step 1: The Temperature Screening Protocol

The first and most direct method to test for thermodynamic control is to run the reaction at a range of temperatures.

Objective: To determine if higher temperatures promote the formation of the C4 isomer by allowing the reaction to reach thermodynamic equilibrium.

Protocol:

  • Setup: Prepare three identical reaction vessels (e.g., round-bottom flasks with stir bars and reflux condensers) under an inert atmosphere (N₂ or Ar).

  • Reagents: Add the pyridine substrate and solvent to each flask.

  • Temperature Points:

    • Flask 1 (Kinetic): Cool to a low temperature where the reaction still proceeds, e.g., 0 °C or -20 °C. Add the nucleophile slowly.

    • Flask 2 (Intermediate): Run at ambient temperature (e.g., 25 °C). Add the nucleophile.

    • Flask 3 (Thermodynamic): Heat the solution to reflux. Add the nucleophile.

  • Monitoring: Allow all reactions to proceed for the same extended duration (e.g., 12-24 hours) to ensure the high-temperature reaction has time to equilibrate. Monitor the progress and product distribution by taking aliquots and analyzing via TLC, GC-MS, or ¹H NMR.

  • Work-up & Analysis: Quench all reactions identically. After purification, determine the C2:C4 isomer ratio for each temperature point using quantitative ¹H NMR or HPLC.[5]

Step 2: Data Interpretation and Next Steps

Summarize your findings in a table to clearly visualize the effect of temperature.

Reaction TemperatureC2-Isomer : C4-Isomer RatioPredominant Control
-20 °C90 : 10Kinetic
25 °C60 : 40Mixed
80 °C (Reflux)15 : 85Thermodynamic
Table 1: Example data from a temperature screening experiment showing a successful shift from kinetic (C2) to thermodynamic (C4) control at elevated temperatures.
  • If C4 selectivity increases with temperature: Your hypothesis is correct. The C4 isomer is the thermodynamically favored product. You can optimize the reaction by running it at or near reflux for a sufficient time to ensure equilibration.

  • If C4 selectivity does NOT improve with temperature: The C4 isomer is not the thermodynamic product, or the barrier to reversibility is too high under the tested conditions. In this case, temperature modulation alone is insufficient. You must proceed to modify other parameters, such as sterics and solvent choice.

Advanced Strategies for Forcing C4 Selectivity

When temperature control is not enough, more advanced synthetic strategies are required.

Q4: My reaction remains C2-selective even at high temperatures. How can I use a "blocking group" strategy for a Minisci (radical) alkylation?

Answer: The Minisci reaction, a powerful method for C-H functionalization of heterocycles, often shows a kinetic preference for the C2 position. When this selectivity cannot be overturned by other means, a "blocking group" strategy is an excellent and authoritative approach. This involves temporarily modifying the pyridine at the C2/C6 positions to sterically obstruct them, forcing the radical attack to the C4 position. A recently developed, highly effective method uses a simple maleate-derived blocking group.[6]

Workflow for C4-Selective Minisci Alkylation using a Blocking Group

G sub Pyridine Substrate form_salt Step 1: Form Pyridinium Salt (Blocks C2/C6 positions) sub->form_salt bg Blocking Group Reagent (e.g., Fumarate-derived) bg->form_salt minisci Step 2: C4-Selective Minisci Reaction (Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈) form_salt->minisci adduct Blocked C4-Alkylated Adduct minisci->adduct deprotect Step 3: Deprotection (Base, e.g., DBU) adduct->deprotect product Pure C4-Alkylated Pyridine deprotect->product

Caption: A three-step workflow for achieving C4 selectivity in Minisci reactions.

This strategy effectively reverses the innate reactivity of the pyridine ring, providing a reliable path to C4-alkylated products that are otherwise difficult to access.[6]

Q5: How does converting pyridine to a pyridine N-oxide help control regioselectivity?

Answer: Converting pyridine to its N-oxide is a powerful and widely used strategy to fundamentally alter its electronic properties and, therefore, its reactivity. The N-oxide is more reactive towards both nucleophiles and electrophiles.[1]

  • For Electrophilic Substitution: The N-oxide functionality is strongly activating and directs incoming electrophiles to the C4 position. This is a complete reversal of the reactivity of pyridine itself, which is deactivated and undergoes electrophilic substitution at C3 only under harsh conditions.

  • For Nucleophilic Substitution: The N-oxide activates the C2 and C6 positions for nucleophilic attack. After substitution, the N-oxide can be deoxygenated (e.g., with PCl₃) to yield the 2-substituted pyridine.

While this method is primarily used to achieve C4-electrophilic substitution or C2-nucleophilic substitution, it is a critical tool in the chemist's arsenal for controlling regiochemistry.[1]

Key Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) to Favor C2 Substitution

This protocol is provided as a contrast to show how C2-selectivity can be achieved under kinetic control at low temperatures.

  • Preparation: In a flame-dried, three-neck flask under argon, dissolve the substituted pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Deprotonation: Slowly add a strong lithium amide base, such as Lithium diisopropylamide (LDA) (1.1 eq), to the cooled pyridine solution. The solution will typically change color.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation at the C2 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, alkyl halide) dropwise to the reaction mixture at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization to obtain the C2-substituted pyridine.

Protocol 2: Analytical Workflow for Isomer Ratio Determination by ¹H NMR
  • Sample Preparation: Carefully purify the crude reaction mixture to isolate the isomeric products. Prepare an accurate solution by dissolving a known mass of the product mixture in a deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (d1) of at least 5 times the longest T1 value of the protons being integrated to allow for full relaxation and accurate integration.

  • Analysis:

    • Identify distinct, well-resolved signals corresponding to each isomer (e.g., protons adjacent to the substituent or characteristic aromatic protons).

    • Integrate the signal for a unique proton (or set of protons) on the C2 isomer.

    • Integrate the signal for a unique proton (or set of protons) on the C4 isomer.

    • Normalize these integrals by the number of protons they represent (e.g., if integrating a CH₃ group, divide by 3).

    • The ratio of these normalized integrals gives the molar ratio of the C2 to C4 isomers.

References
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support.
  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, April 25).
  • Scientific Update. (2018, November 26).
  • Slideshare. (n.d.). Chichibabin Reaction.
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Benchchem. (n.d.). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • J&K Scientific LLC. (2025, May 27). Bohlmann–Rahtz Pyridine Synthesis.
  • Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ResearchGate. (1986, December). Hantzsch pyridine synthesis | Request PDF.
  • Benchchem. (n.d.). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • SlidePlayer. (n.d.). Pyridines: properties, syntheses & reactivity.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • IJARSCT. (2025, March 15). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (n.d.).
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • National Institutes of Health. (n.d.). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp and Cpt Provide Complementary Selectivity*. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Bagley, M. C., Brace, C., Dale, J. W., Ohnesorge, M., Phillips, N. G., Xiong, X., & Bower, J. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, 1663-1671.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem.
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PubMed.
  • RSC Publishing. (n.d.).
  • Chemistry Steps. (n.d.). Guareschi-Thorpe synthesis of pyridine.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
  • ACS Publications. (2015, June 3). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.
  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems.
  • National Institutes of Health. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • National Institutes of Health. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]

  • Stikesrshusada. (2026, January 6). Pyridine Synthesis: A Comprehensive Overview.
  • Nature. (2025, February 26). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. BenchChem.
  • Slideshare. (n.d.). Unit 4 Pyridine | PDF.
  • National Institutes of Health. (2025, November 22). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dichloropyridinyl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Dichloropyridinyl morpholines represent a significant scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities.[1] Mass spectrometry (MS) stands as a primary tool for this characterization, and a deep understanding of the fragmentation patterns is crucial for unambiguous identification. This guide provides an in-depth analysis of the expected fragmentation behavior of dichloropyridinyl morpholines under electrospray ionization (ESI) tandem mass spectrometry (MS/MS), comparing these patterns with related structures to provide a predictive framework for researchers in the field.

The morpholine ring, with its unique physicochemical properties, is often incorporated into drug candidates to enhance solubility, improve brain permeability, and modulate pharmacokinetic profiles.[2] When coupled with a dichloropyridinyl moiety, the resulting molecule presents a distinct set of fragmentation pathways under collision-induced dissociation (CID). This guide will dissect these pathways, explaining the chemical logic behind the observed and predicted cleavages.

I. Core Principles of ESI-MS/MS for Heterocyclic Amines

Electrospray ionization (ESI) is a "soft" ionization technique, meaning it typically generates intact protonated molecules, denoted as [M+H]+, with minimal initial fragmentation.[3] This is particularly advantageous for determining the molecular weight of an analyte. However, to gain structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]+ ion is isolated and then subjected to fragmentation through collision with an inert gas, a process known as collision-induced dissociation (CID).[4]

The fragmentation of protonated heterocyclic amines like dichloropyridinyl morpholines is not random. The initial protonation site, typically the most basic nitrogen atom, plays a pivotal role in directing the subsequent bond cleavages. For N-aryl morpholines and piperidines, the exocyclic nitrogen of the morpholine or piperidine ring is generally the most basic site. The resulting positive charge on this nitrogen initiates a cascade of electronic rearrangements that lead to characteristic bond fissions.

Experimental Workflow: Acquiring High-Quality Fragmentation Data

A robust and reproducible experimental workflow is paramount for obtaining high-quality MS/MS spectra. The following protocol outlines a standard approach for the analysis of dichloropyridinyl morpholines using LC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Analyte Dissolve Dissolve in Methanol/Water Sample->Dissolve Dilute Dilute to ~10 µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter LC LC Separation (C18 Column) Filter->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Scan (Identify [M+H]+) ESI->MS1 CID Isolate & Fragment (CID) MS1->CID MS2 MS2 Scan (Detect Fragments) CID->MS2

Figure 1: A generalized workflow for the analysis of dichloropyridinyl morpholines by LC-MS/MS.
Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the dichloropyridinyl morpholine standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL using a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.[5]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: A full scan from m/z 100-500 to identify the protonated molecular ion [M+H]+.

    • MS/MS (Product Ion Scan): Isolate the [M+H]+ ion and perform collision-induced dissociation (CID). The collision energy should be optimized for the specific compound to generate a rich fragmentation spectrum. A typical starting point would be a collision energy of 20-40 eV.

II. Predicted Fragmentation Pathways of Dichloropyridinyl Morpholines

While no definitive studies on the fragmentation of dichloropyridinyl morpholines were found in the public literature, we can predict the major fragmentation pathways by synthesizing information from related structures, namely N-aryl piperidines, morpholine itself, and chlorinated aromatic compounds.

Core Fragmentation Mechanisms

The fragmentation of N-aryl heterocyclic amines is typically initiated at the bond alpha to the exocyclic nitrogen, or through cleavages of the heterocyclic ring itself.[6] For a generic dichloropyridinyl morpholine, the following fragmentation pathways are proposed:

Fragmentation_Pathways M [M+H]+ Dichloropyridinyl Morpholine F1 Fragment A Dichloropyridinyl Radical Cation M->F1 Loss of Morpholine Radical F2 Fragment B Iminium Ion M->F2 α-Cleavage F3 Fragment C Dichloropyridine Ion M->F3 Ring Cleavage of Morpholine F4 Fragment D Dechlorinated Pyridine Fragment F3->F4 Loss of Cl Radical

Figure 2: Key proposed fragmentation pathways for dichloropyridinyl morpholines.
  • Cleavage of the Morpholine Ring: The saturated morpholine ring is a likely site for initial fragmentation.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the protonated nitrogen can lead to the formation of a stable iminium ion.[7]

    • Ring Fission: The morpholine ring can undergo a retro-Diels-Alder-type cleavage, leading to the loss of a neutral C2H4O fragment.

  • Cleavage of the Pyridine-Morpholine Bond: The bond connecting the pyridine ring to the morpholine nitrogen is another potential cleavage site. This would result in the formation of a dichloropyridinyl radical cation and a neutral morpholine molecule.

  • Fragmentation of the Dichloropyridine Ring:

    • Loss of Chlorine: The dichlorinated pyridine ring can lose one or both chlorine atoms as radicals. This is a common fragmentation pathway for halogenated aromatic compounds.

    • Ring Cleavage: The pyridine ring itself can fragment, often through the loss of HCN.

Comparison with Related Structures

To build confidence in these predicted pathways, we can compare them to the known fragmentation of similar compounds.

Compound ClassKey Fragmentation PathwaysRelevance to Dichloropyridinyl Morpholines
N-Aryl Piperidines α-cleavage of the piperidine ring, loss of the entire piperidine ring.[6]Provides a model for the behavior of the N-aryl heterocyclic amine core structure.
Chlorinated Benzenes Loss of Cl radical, subsequent fragmentation of the aromatic ring.Informs the expected fragmentation of the dichloropyridine moiety.
Morpholine Ring cleavage leading to fragments at m/z 57 and 56.Suggests the likely fragments arising from the breakdown of the morpholine ring.

III. Data Presentation and Interpretation

The following table summarizes the predicted key fragment ions for a hypothetical dichloropyridinyl morpholine with a molecular weight of 220.1 g/mol .

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Structure of Fragment
221.0177.0C2H4ODichloropyridinyl iminium ion
221.0146.0C4H8NODichloropyridinyl radical cation
221.0111.0C4H8NO + ClMonochloropyridinyl radical cation
146.0111.0ClMonochloropyridinyl radical cation

Interpreting the Data:

  • A significant peak at m/z 177.0 would strongly suggest a retro-Diels-Alder-type cleavage of the morpholine ring.

  • The presence of a fragment at m/z 146.0 would indicate the cleavage of the bond between the pyridine ring and the morpholine nitrogen.

  • A subsequent loss of 35 Da from the m/z 146.0 fragment to give a peak at m/z 111.0 would be a clear indicator of the loss of a chlorine atom.

IV. Conclusion

The mass spectrometric fragmentation of dichloropyridinyl morpholines is predicted to be a rich and informative process, driven by the interplay of the morpholine and dichloropyridine moieties. The key fragmentation pathways likely involve cleavages within the morpholine ring, scission of the bond connecting the two rings, and loss of chlorine atoms from the pyridine ring. By understanding these fundamental fragmentation mechanisms and comparing them to the behavior of related structures, researchers can confidently identify and characterize novel compounds within this important chemical class. The experimental protocol and predictive framework provided in this guide serve as a valuable resource for scientists and professionals in drug discovery and development, facilitating the rapid and accurate structural elucidation of dichloropyridinyl morpholine derivatives.

V. References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

  • Jackson, G., et al. (2019). Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis. Journal of the American Society for Mass Spectrometry.

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry.

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are...

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

  • Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Rapid Communications in Mass Spectrometry.

  • ResearchGate. (2025). Fragmentation mechanism of novel compounds: 3,3-dichloro-1-[2-(2,2-dichloro-1-oxoethylthio)phenyl]-4-(4-methoxyphenyl)-4-(1-phenylvinyl)-2-azetidinone and its derivatives.

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society.

  • Morreel, K., et al. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry.

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}.

  • Nix, M. G. D., et al. (n.d.). The conformer resolved ultraviolet photodissociation of morpholine. Physical Chemistry Chemical Physics.

  • ResearchGate. (n.d.). Proposed fragmentation pathways for dihydroxy silylated moieties containing pyridine nucleus.

  • Fan, L., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.

  • Higashi, T., & Shimada, K. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Ferla, S., & Galdiero, E. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem.

  • El-Aneed, A., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research.

  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.

  • Ali, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.

  • He, L., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences.

  • García, J., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Chemistry – A European Journal.

  • Hoogenboom, R., et al. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.

  • Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Cai, T., et al. (2014). Analysis of sesquiterpene pyridine alkaloids using ESI–MS/MS: The product ion at m/z 310 formed by an ion–dipole intermediate. International Journal of Mass Spectrometry.

  • Zhang, H., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.